molecular formula C34H24O10 B1587905 Mulberrofuran Q CAS No. 101383-35-1

Mulberrofuran Q

Cat. No. B1587905
CAS RN: 101383-35-1
M. Wt: 592.5 g/mol
InChI Key: MSVXRBNAPJJEDX-UHFFFAOYSA-N
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Description

Mulberrofuran Q is a natural product that inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 (cyclooxygenase products) . It is found in the Morus alba .


Molecular Structure Analysis

This compound has a molecular formula of C34H24O10 . Its average mass is 592.548 Da and its monoisotopic mass is 592.136963 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C34H24O10, an average mass of 592.548 Da, and a monoisotopic mass of 592.136963 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Anti-Viral Activity

Mulberrofuran Q, isolated from the root bark of Morus alba L., demonstrates significant anti-viral properties. In particular, it has been found to inhibit hepatitis B virus (HBV) DNA replication. The compound showed moderate activity in this respect, with an IC50 value of 3.99 μM in vitro using the HepG 2.2.15 cell line (Geng et al., 2012).

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of cerebral ischemia. The compound exhibited protective properties in both in vitro and in vivo studies, inhibiting the activity of enzymes involved in oxidative stress and endoplasmic reticulum stress. These findings suggest potential therapeutic applications for cerebral ischemia (Hong et al., 2017).

Potential for Cancer Treatment

Another significant area of research is the application of this compound in cancer treatment. It has been found to inhibit the proliferation and migration of lung cancer cells by inactivating JAK2/STAT3 signaling. This suggests its potential as a therapeutic agent in lung cancer treatment (Guo et al., 2021).

Alzheimer’s Disease Research

This compound has also been identified as a promising candidate for Alzheimer's disease treatment. It has been shown to exhibit multi-targeted effects on Alzheimer’s disease, including the inhibition of amyloid-beta aggregation and neuroprotective activities. This highlights its potential as a multi-targeted agent for treating Alzheimer's (Xia et al., 2019).

Anti-Inflammatory Properties

The anti-inflammatory activities of this compound have been evaluated in the context of various diseases. Its potential for modulating inflammatory responses makes it a compound of interest in the study of inflammation-related conditions (Zelová et al., 2014).

Potential in COVID-19 Treatment

This compound has also been investigated for its potential in treating COVID-19. Studies have suggested that it could inhibit the SPIKE protein of the SARS-CoV-2 virus, indicating its potential as a treatment agent for COVID-19 (Hosseini & Motamedi, 2021).

Mechanism of Action

Mulberrofuran Q inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 (cyclooxygenase products) . This suggests that it may have anti-inflammatory or anti-thrombotic properties, although more research would be needed to confirm this.

properties

IUPAC Name

4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVXRBNAPJJEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316869
Record name Mulberrofuran Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101383-35-1
Record name Mulberrofuran Q
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101383-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrofuran Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrofuran Q
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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